

An In-depth Technical Guide to Ethyl 2-oxohexanoate

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Compound of Interest

Compound Name: Ethyl 2-oxohexanoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **Ethyl 2-oxohexanoate**, a key alpha-keto ester intermediate in the pharmaceutical and chemical industries.[1]

Molecular Structure and Identity

Ethyl 2-oxohexanoate is an organic compound with the IUPAC name **ethyl 2-oxohexanoate**. [2] It is also known by several synonyms, including ethyl alpha-ketocaproate and 2-oxohexanoic acid ethyl ester.[3][4]

The molecular structure of **Ethyl 2-oxohexanoate** is characterized by a six-carbon hexanoyl chain with a ketone group at the second position (alpha-position) and an ethyl ester group.

- Molecular Formula: C₈H₁₄O₃[2][3][5][6][7]
- SMILES: CCCCC(=O)C(=O)OCC[2]
- InChIKey: WRQGPZATPOHHX-UHFFFAOYSA-N[2][6]

Physicochemical Properties

A summary of the key quantitative data for **Ethyl 2-oxohexanoate** is presented in the table below. These properties are crucial for its handling, application in synthetic chemistry, and for

analytical purposes.

Property	Value	Reference
Molecular Weight	158.19 g/mol	[2][3][7]
Exact Mass	158.094299	[6]
Density	1.0±0.1 g/cm ³	[6]
Boiling Point	211.7°C at 760 mmHg	[6]
Flash Point	81.3±15.9 °C	[6]
Refractive Index	1.421	[6]
Polar Surface Area	43.4 Å ²	[6]
LogP (XLogP3)	1.7	[6]
CAS Number	5753-96-8	[2][3][5][6][7]

Experimental Protocols

Synthesis of **Ethyl 2-oxohexanoate**

The following protocol describes a general procedure for the synthesis of **Ethyl 2-oxohexanoate** from n-butylzinc bromide and monoethyl oxalyl chloride.[5]

Materials:

- Copper iodide (CuI)
- Anhydrous tetrahydrofuran (THF)
- 0.5 M n-butylzinc bromide in THF
- Monoethyl oxalyl chloride
- Saturated aqueous ammonium chloride solution
- Ether

- Brine
- Anhydrous sodium sulfate

Procedure:

- A stirred solution of copper iodide (2.29 g, 12 mmol) in anhydrous tetrahydrofuran is cooled to -25 °C.
- A tetrahydrofuran solution of 0.5 M n-butylzinc bromide (24 mL, 12 mmol) is added slowly dropwise to the cooled copper iodide solution.^[5]
- After the addition is complete, the reaction mixture is warmed to 0 °C and stirred at this temperature for 20 minutes.
- The mixture is then cooled back down to -25 °C.
- Monoethyl oxalyl chloride (1.37 g, 10 mmol) is added dropwise to the reaction mixture.
- The reaction is stirred at -25 °C for 3 hours.
- Following the 3-hour stirring period, the reaction mixture is warmed to room temperature.
- The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.
- The aqueous layer is extracted with ether.
- The combined organic phases are washed with brine, filtered, and then dried over anhydrous sodium sulfate.
- The solvent is removed in vacuum to yield the product.^[5]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of **Ethyl 2-oxohexanoate**.



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Caption: Synthesis workflow for **Ethyl 2-oxohexanoate**.

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